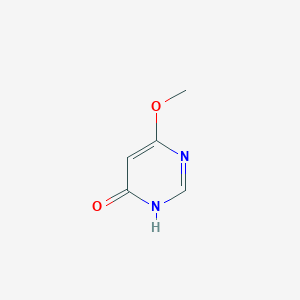

6-Methoxypyrimidin-4(3H)-one

Descripción general

Descripción

6-Methoxypyrimidin-4(3H)-one, also known as 4-Amino-6-methoxypyrimidine, is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol .

Synthesis Analysis

While specific synthesis methods for 6-Methoxypyrimidin-4(3H)-one were not found in the search results, related compounds such as 4-Amino-6-methoxypyrimidine have been synthesized for various research purposes . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The InChI string for 6-Methoxypyrimidin-4(3H)-one isInChI=1S/C5H7N3O/c1-9-5-2-4 (6)7-3-8-5/h2-3H,1H3, (H2,6,7,8) . Its canonical SMILES representation is COC1=NC=NC (=C1)N . Physical And Chemical Properties Analysis

6-Methoxypyrimidin-4(3H)-one has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 61 Ų .Aplicaciones Científicas De Investigación

Cancer Therapy: FGFR Inhibitors

6-Methoxypyrimidin-4(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) , which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds with this moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-Tumor Activity: Pyrido-Indole Derivatives

The compound has been used as a building block in the design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives . These derivatives have demonstrated significant anti-tumor activity, with some showing high potency against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The introduction of alkyl or aralkyl and a sulfonyl group, considered pharmacophores of some antitumor drugs, has enhanced their antiproliferative activity .

Molecular Docking and MD Simulations

In the quest for novel anti-cancer agents, 6-Methoxypyrimidin-4(3H)-one derivatives have been subjected to molecular docking and molecular dynamics (MD) simulations to evaluate their binding orientations and stabilities within the active sites of target proteins . This computational approach aids in predicting the efficacy of these compounds as anti-tumor agents before proceeding to in vitro and in vivo testing .

Design of Small Molecule Inhibitors

The compound’s derivatives have been incorporated into the design of small molecules featuring privileged scaffolds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These molecules have been synthesized as novel CDK2 targeting compounds, which are crucial in the regulation of the cell cycle and are potential targets for cancer therapy .

Drug Development: Lead Compound Optimization

6-Methoxypyrimidin-4(3H)-one: has been utilized as a lead compound in drug development, particularly in the optimization of low molecular weight compounds with the potential for high therapeutic efficacy . The optimization process involves modifying the lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics .

Pharmacophore Modeling

The structural motif of 6-Methoxypyrimidin-4(3H)-one serves as a key element in pharmacophore modeling, which is a method used to identify the essential features responsible for a drug’s biological activity . This approach is instrumental in the rational design of new drugs, allowing researchers to predict the activity of novel compounds and streamline the drug discovery process .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFWHDWTLOZEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396186 | |

| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6128-06-9 | |

| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

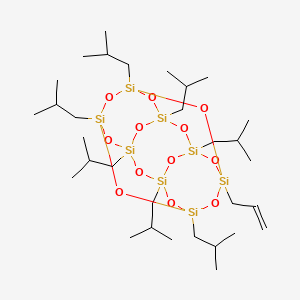

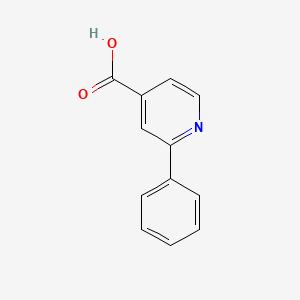

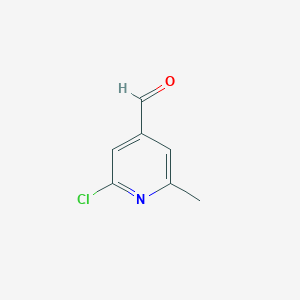

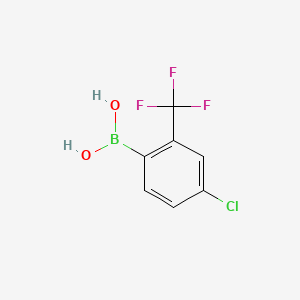

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

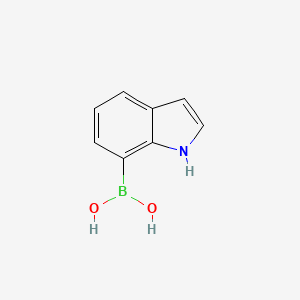

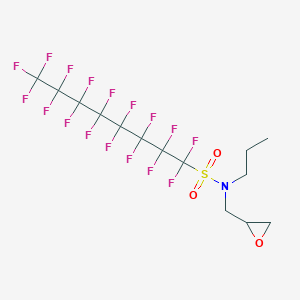

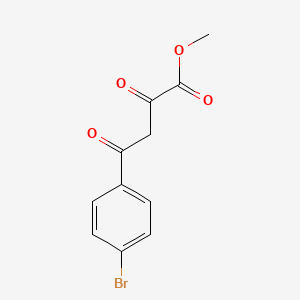

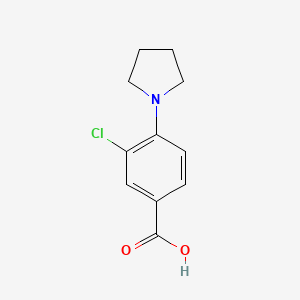

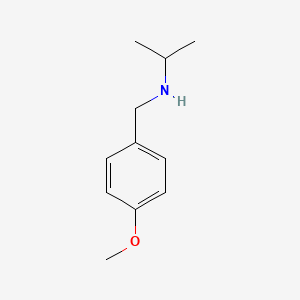

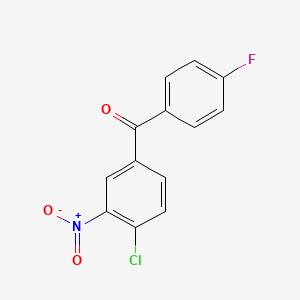

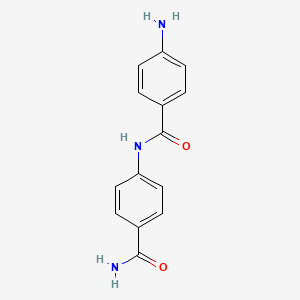

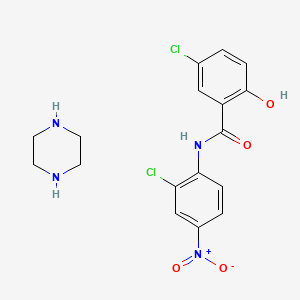

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.